molecular formula C12H19N3O9S3 B10823105 N-desethyl Brinzolamide (oxalate)

N-desethyl Brinzolamide (oxalate)

Cat. No.: B10823105
M. Wt: 445.5 g/mol
InChI Key: SADPWQTWTRQXLQ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthetic route to N-desethyl Brinzolamide (oxalate) involves modifications of the parent compound, brinzolamide.
    • Unfortunately, specific synthetic methods and reaction conditions for its preparation are not readily available in the literature.
    • Industrial production methods likely follow similar principles, but proprietary details remain undisclosed.
  • Chemical Reactions Analysis

    • N-desethyl Brinzolamide (oxalate) may undergo various reactions typical of sulfonamides and thiazines.
    • Common reactions include oxidation , reduction , and substitution .
    • Reagents and conditions depend on the specific transformation.
    • Major products formed during these reactions would be derivatives of the parent compound.
  • Scientific Research Applications

      Biology: Investigating its effects on cellular processes, enzyme inhibition, and metabolic pathways.

      Medicine: Understanding its pharmacokinetics, toxicity, and therapeutic potential.

      Industry: Exploring applications in pharmaceuticals and materials science.

  • Mechanism of Action

    • N-desethyl Brinzolamide (oxalate) likely inhibits carbonic anhydrase enzymes (CAII and CAIV) similarly to brinzolamide.
    • These enzymes play a role in maintaining acid-base balance and fluid secretion.
    • By inhibiting CA, the compound reduces intraocular pressure, making it useful in treating glaucoma.
  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are scarce in the literature.
    • Further research is needed to highlight its uniqueness and identify closely related analogs.

    Properties

    Molecular Formula

    C12H19N3O9S3

    Molecular Weight

    445.5 g/mol

    IUPAC Name

    (4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;oxalic acid

    InChI

    InChI=1S/C10H17N3O5S3.C2H2O4/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17;3-1(4)2(5)6/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15);(H,3,4)(H,5,6)/t8-;/m0./s1

    InChI Key

    SADPWQTWTRQXLQ-QRPNPIFTSA-N

    Isomeric SMILES

    COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.C(=O)(C(=O)O)O

    Canonical SMILES

    COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.C(=O)(C(=O)O)O

    Origin of Product

    United States

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